

# In-Depth Technical Guide to 1,2,4-Tribromobutane (CAS: 38300-67-3)

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## Compound of Interest

Compound Name: 1,2,4-Tribromobutane

Cat. No.: B1582172

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1,2,4-Tribromobutane**, a versatile halogenated hydrocarbon intermediate. The document details its physicochemical properties, synthesis, and reactivity, with a focus on its applications in organic synthesis and as a building block in drug discovery.

## Physicochemical Properties

**1,2,4-Tribromobutane** is a colorless liquid with a characteristically strong odor.<sup>[1]</sup> Its key physical and chemical properties are summarized in the table below, providing essential data for laboratory and industrial applications.

Property	Value	Source
CAS Number	38300-67-3	[1]
Molecular Formula	C <sub>4</sub> H <sub>7</sub> Br <sub>3</sub>	[1][2][3]
Molecular Weight	294.81 g/mol	[1][2][3]
Melting Point	-18 °C	[3]
Boiling Point (estimated)	218.12 °C	[3]
Density (estimated)	2.2505 g/cm <sup>3</sup>	[3]
Flash Point	104.9 °C	[3]
Refractive Index	1.5588	[3]
Solubility	Springly soluble in water.	[1]

## Synthesis of 1,2,4-Tribromobutane

A primary route for the synthesis of **1,2,4-Tribromobutane** involves the bromination of 1,2,4-butanetriol. This reaction typically employs a brominating agent such as phosphorus tribromide (PBr<sub>3</sub>) to substitute the hydroxyl groups with bromine atoms. Careful control of reaction conditions is necessary to achieve the desired substitution pattern.

## Experimental Protocol: Synthesis from 1,2,4-Butanetriol

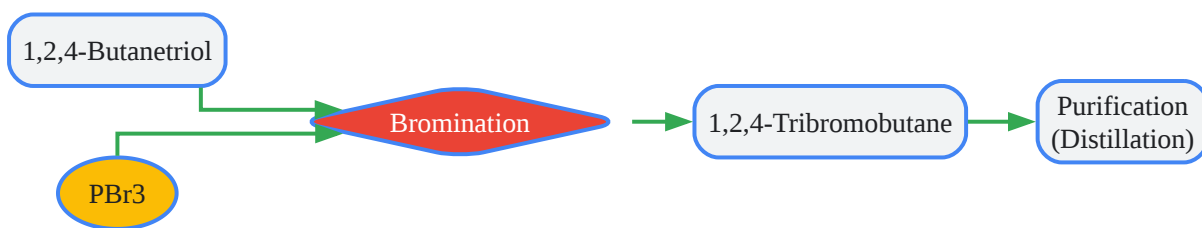
Materials:

- 1,2,4-Butanetriol
- Phosphorus tribromide (PBr<sub>3</sub>)
- Anhydrous diethyl ether
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate

- Round-bottom flask
- Dropping funnel
- Reflux condenser
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, dissolve 1,2,4-butanetriol in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution in an ice bath.
- Slowly add phosphorus tribromide dropwise from the dropping funnel with continuous stirring. Maintain the temperature below 10 °C during the addition.
- After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC).
- Cool the mixture to room temperature and quench the reaction by the slow addition of water.
- Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
- The crude product can be purified by vacuum distillation to yield pure **1,2,4-Tribromobutane**.



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Caption: Synthesis workflow of **1,2,4-Tribromobutane**.

## Spectroscopic Characterization

The structural elucidation of **1,2,4-Tribromobutane** is accomplished through various spectroscopic techniques.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the molecule's asymmetry, the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are expected to show distinct signals for each proton and carbon atom.

Predicted  $^1\text{H}$  NMR Spectral Data:

Proton Position	Predicted Chemical Shift ( $\delta$ , ppm)	Predicted Multiplicity
H-1 ( $\text{CH}_2\text{Br}$ )	$\sim 3.5 - 3.7$	Doublet of doublets (dd)
H-2 ( $\text{CHBr}$ )	$\sim 4.2 - 4.4$	Multiplet (m)
H-3 ( $\text{CH}_2$ )	$\sim 2.3 - 2.6$	Multiplet (m)
H-4 ( $\text{CH}_2\text{Br}$ )	$\sim 3.4 - 3.6$	Triplet (t)

Predicted  $^{13}\text{C}$  NMR Spectral Data: The  $^{13}\text{C}$  NMR spectrum is expected to exhibit four unique signals. The carbons bonded to bromine atoms will be deshielded and appear downfield, typically in the range of 30-40 ppm.

## Mass Spectrometry (MS)

The mass spectrum of **1,2,4-Tribromobutane** is characterized by a distinctive isotopic cluster for the molecular ion peak due to the presence of three bromine atoms. Bromine has two stable isotopes,  $^{79}\text{Br}$  and  $^{81}\text{Br}$ , in nearly a 1:1 ratio. This results in a pattern of molecular ion peaks at  $M$ ,  $M+2$ ,  $M+4$ , and  $M+6$  with a theoretical intensity ratio of approximately 1:3:3:1.

## Chemical Reactivity and Applications

**1,2,4-Tribromobutane** is a valuable intermediate in organic synthesis, primarily utilized for the construction of cyclic compounds and as a precursor in the development of pharmaceuticals.

## Synthesis of Pyrrolidine Derivatives

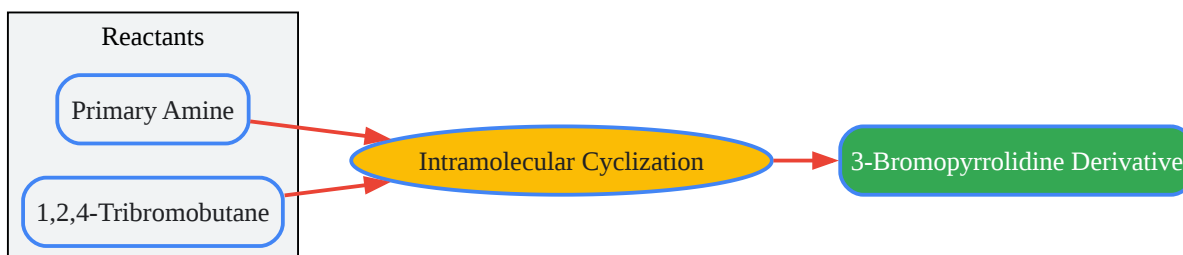
A significant application of **1,2,4-Tribromobutane** is in the synthesis of pyrrolidine rings, which are core structures in many biologically active compounds. The reaction with a primary amine leads to the formation of a 3-bromopyrrolidine derivative through intramolecular cyclization.

Materials:

- **1,2,4-Tribromobutane**
- Benzylamine
- Potassium carbonate
- Acetonitrile
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator

Procedure:

- To a solution of **1,2,4-Tribromobutane** in acetonitrile, add benzylamine and potassium carbonate.
- Heat the mixture to reflux and stir for 24-48 hours, monitoring the reaction progress by TLC.
- After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
- Concentrate the filtrate under reduced pressure using a rotary evaporator.
- Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
- Purify the crude 1-benzyl-3-bromopyrrolidine by column chromatography.



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Caption: Pyrrolidine synthesis from **1,2,4-Tribromobutane**.

## Other Applications

- Flame Retardants: The bromine content in **1,2,4-Tribromobutane** makes it a candidate for use in the production of flame retardants.[1]

- **Pharmaceutical Intermediate:** It serves as a versatile building block for the synthesis of various pharmaceutical compounds.[3]

## Safety and Handling

**1,2,4-Tribromobutane** is classified as an irritant and may cause skin and eye irritation.[1] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. Avoid ingestion and inhalation. In case of contact, rinse the affected area with copious amounts of water.

## Conclusion

**1,2,4-Tribromobutane** is a valuable and versatile chemical intermediate with significant applications in organic synthesis and drug discovery. Its ability to act as a precursor for heterocyclic compounds, particularly pyrrolidines, makes it a compound of interest for researchers and scientists in the pharmaceutical industry. Proper handling and an understanding of its reactivity are essential for its safe and effective use in the laboratory.

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